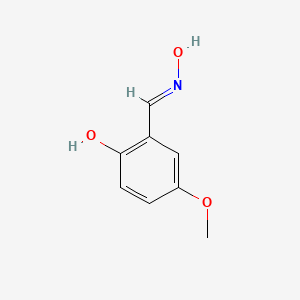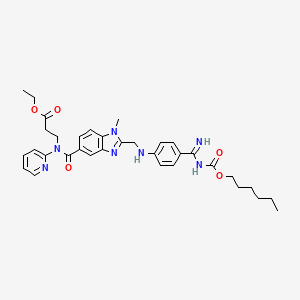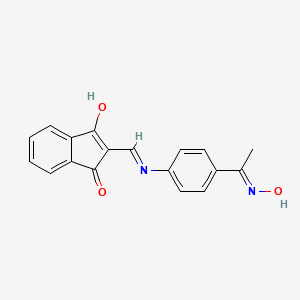
2-Hydroxy-5-methoxybenzaldehyde oxime, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxybenzaldehyde oxime (HMOX) is an organic compound with the molecular formula C7H7NO3. It is an oxime derivative of 2-hydroxy-5-methoxybenzaldehyde and is used in a variety of scientific research applications. This compound is widely used in the synthesis of various compounds, including drugs, dyes, and fragrances. HMOX is a white, crystalline solid with a melting point of 66-67°C.
Mécanisme D'action
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% acts as a reducing agent in the synthesis of various compounds. It reduces metal ions to their lower oxidation states, which can then be used to form metal complexes. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can act as an oxidizing agent, which can be used to oxidize organic molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and readily available. However, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be toxic if inhaled or ingested, so it should be handled with care.
Orientations Futures
Future research on 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% could focus on its potential therapeutic applications. Studies could be conducted to examine its ability to inhibit enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. Additionally, further research could be conducted to explore its potential as a reducing agent in the synthesis of various compounds. Finally, studies could be conducted to examine its potential as an oxidizing agent in the oxidation of organic molecules.
Méthodes De Synthèse
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in aqueous solution. The reaction is carried out at a temperature of 40-60°C for 1-2 hours. The product is then isolated by filtration and recrystallization.
Applications De Recherche Scientifique
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as drugs, dyes, and fragrances. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-depressants. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been used in the synthesis of various metal complexes, such as copper, iron, and zinc complexes.
Propriétés
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-8(10)6(4-7)5-9-11/h2-5,10-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSRRHSCGPKAE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxybenZaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)




![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)


